

# Unveiling the Spectroscopic Signature of 5'''-O-Feruloyl complanatoside B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5'''-O-Feruloyl complanatoside B

Cat. No.: B12407783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and experimental protocols related to **5'''-O-Feruloyl complanatoside B**, a flavonoid glycoside isolated from the seeds of *Astragalus complanatus*. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

## Core Data Presentation: Spectral Analysis

While a single comprehensive public record detailing the complete spectral analysis of **5'''-O-Feruloyl complanatoside B** is not readily available, this guide compiles the expected spectral characteristics based on its constituent parts: complanatoside B and a feruloyl moiety. The feruloyl group is attached at the 5''' position of the sugar chain.

Molecular Structure:

**5'''-O-Feruloyl complanatoside B** has the molecular formula  $C_{43}H_{48}O_{23}$  and a molecular weight of approximately 932.8 g/mol .

Mass Spectrometry (MS) Data:

The mass spectrum would be expected to show a molecular ion peak  $[M+H]^+$  at  $m/z$  933.8. Fragmentation patterns would likely involve the loss of the feruloyl group (176 Da) and

subsequent losses of the sugar moieties.

#### Nuclear Magnetic Resonance (NMR) Data:

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5'''-O-Feruloyl complanatoside B** would exhibit characteristic signals for the flavonoid aglycone (a derivative of kaempferol), the sugar units, and the feruloyl group. The presence of the feruloyl group would be indicated by signals in the aromatic region for its substituted benzene ring and vinylic protons, as well as a methoxy group signal. The point of attachment at the 5''' position would be confirmed through long-range correlations in an HMBC experiment.

## Experimental Protocols

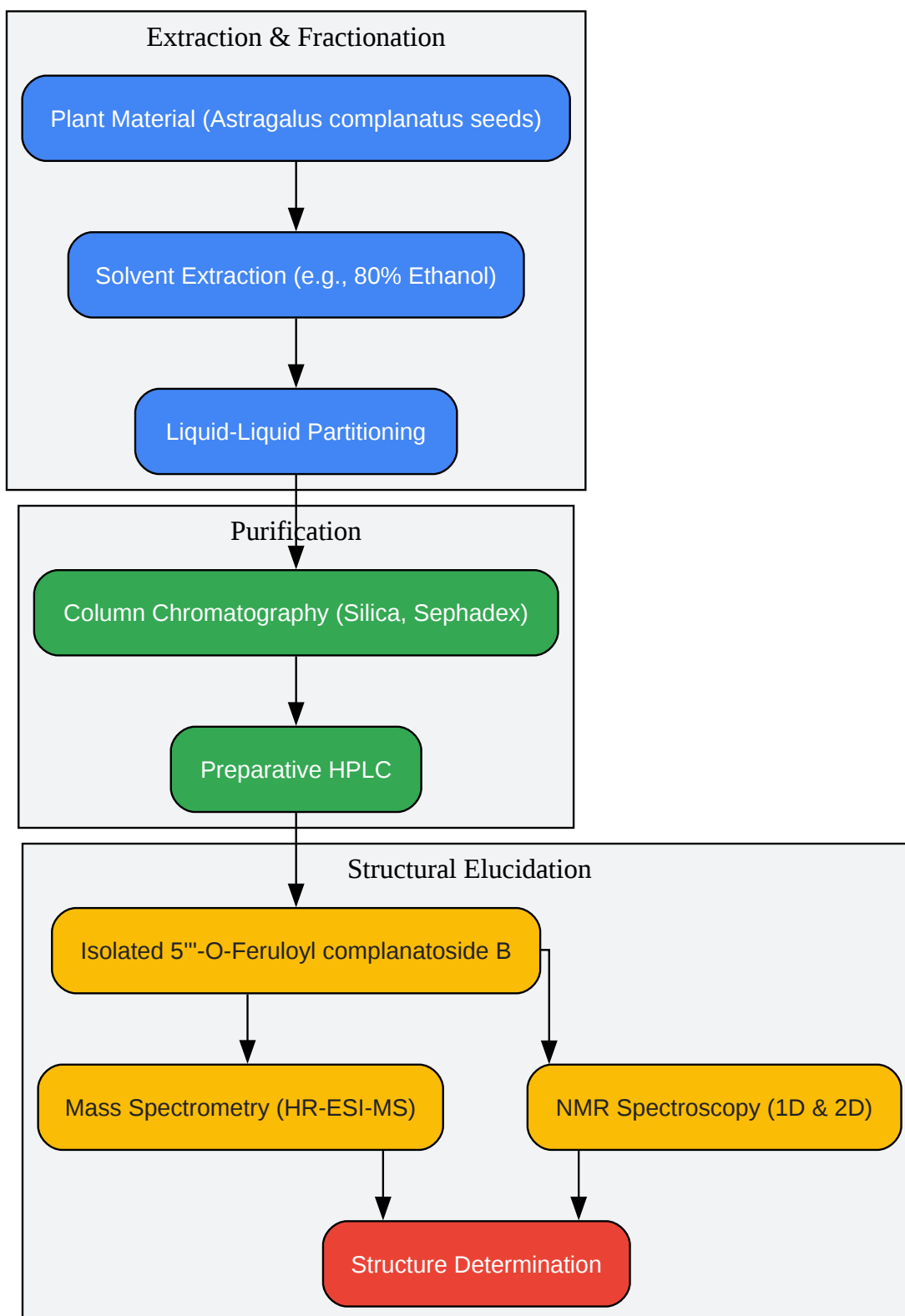
The following outlines a general methodology for the isolation and characterization of flavonoid glycosides like **5'''-O-Feruloyl complanatoside B** from plant material, based on established phytochemical techniques.

- 1. Extraction:** The dried and powdered seeds of *Astragalus complanatus* are typically extracted with a polar solvent, such as 80% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- 2. Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The flavonoid glycosides are expected to concentrate in the ethyl acetate and n-butanol fractions.
- 3. Chromatographic Purification:** The flavonoid-rich fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 material. Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).
- 4. Structure Elucidation:** The structure of the isolated compound is determined using a combination of spectroscopic methods:
  - **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

- NMR Spectroscopy: A suite of NMR experiments, including  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC, are conducted to establish the connectivity of protons and carbons and to determine the structure of the aglycone, the sugar sequence, and the position of the feruloyl group.

## Visualizing the Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **5'''-O-Feruloyl complanatoside B**.



[Click to download full resolution via product page](#)

General workflow for natural product isolation.

As no specific signaling pathways for **5'''-O-Feruloyl complanatoside B** have been definitively elucidated, a diagram of such is not included. Research into the biological activities of this compound and its parent, complanatoside B, is ongoing and may reveal its role in cellular signaling in the future.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 5'''-O-Feruloyl complanatoside B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12407783#spectral-data-nmr-ms-for-5-o-feruloyl-complanatoside-b\]](https://www.benchchem.com/product/b12407783#spectral-data-nmr-ms-for-5-o-feruloyl-complanatoside-b)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)